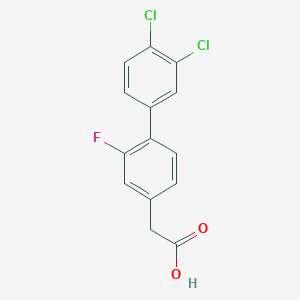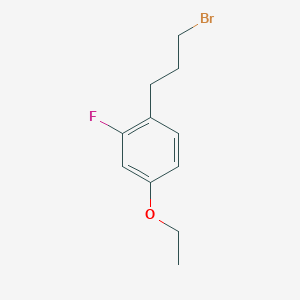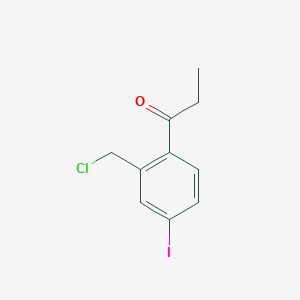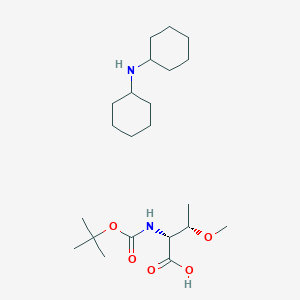
Boc-D-Thr(Me)-OH.DCHA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boc-D-Thr(Me)-OH.DCHA: is a derivative of threonine, an amino acid. The compound is often used in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method. The Boc group (tert-butyloxycarbonyl) is a protecting group for the amino group, which is commonly used in organic synthesis to prevent unwanted reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Boc-D-Thr(Me)-OH.DCHA typically involves the protection of the amino group of threonine with a Boc group. This is followed by the methylation of the hydroxyl group. The final product is then combined with dicyclohexylamine (DCHA) to form the salt. The reaction conditions often involve the use of solvents like dichloromethane and reagents such as di-tert-butyl dicarbonate for the Boc protection.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Boc-D-Thr(Me)-OH.DCHA can undergo oxidation reactions, particularly at the methylated hydroxyl group.
Reduction: The compound can be reduced, although this is less common due to the stability of the Boc group.
Substitution: Nucleophilic substitution reactions can occur, especially at the Boc-protected amino group.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent.
Substitution: Conditions often involve the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Oxidized derivatives of the methylated threonine.
Reduction: Reduced forms of the compound, although less common.
Substitution: Substituted derivatives where the Boc group is replaced or modified.
Aplicaciones Científicas De Investigación
Chemistry: Boc-D-Thr(Me)-OH.DCHA is widely used in the synthesis of peptides and proteins. It serves as a building block in SPPS, allowing for the sequential addition of amino acids to form complex peptides.
Biology: In biological research, the compound is used to study protein structure and function. It is also employed in the synthesis of peptide-based drugs and biomolecules.
Medicine: this compound is utilized in the development of therapeutic peptides. These peptides can act as hormones, enzymes, or inhibitors in various medical treatments.
Industry: In the pharmaceutical industry, the compound is used in the large-scale production of peptide drugs. It is also used in the development of diagnostic tools and assays.
Mecanismo De Acción
The mechanism of action of Boc-D-Thr(Me)-OH.DCHA primarily involves its role as a building block in peptide synthesis. The Boc group protects the amino group during the synthesis process, preventing unwanted side reactions. Once the peptide chain is complete, the Boc group is removed under acidic conditions, revealing the free amino group for further reactions or biological activity.
Comparación Con Compuestos Similares
Boc-D-Thr-OH: Another threonine derivative used in peptide synthesis.
Boc-D-Thr(Bzl)-OH: A benzylated derivative of threonine.
Boc-L-Thr-OH: The L-isomer of Boc-D-Thr-OH.
Uniqueness: Boc-D-Thr(Me)-OH.DCHA is unique due to its methylated hydroxyl group, which can influence the compound’s reactivity and the properties of the resulting peptides. This methylation can enhance the stability and bioavailability of peptide drugs, making it a valuable compound in pharmaceutical research and development.
Propiedades
Fórmula molecular |
C22H42N2O5 |
|---|---|
Peso molecular |
414.6 g/mol |
Nombre IUPAC |
N-cyclohexylcyclohexanamine;(2R,3S)-3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C12H23N.C10H19NO5/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-6(15-5)7(8(12)13)11-9(14)16-10(2,3)4/h11-13H,1-10H2;6-7H,1-5H3,(H,11,14)(H,12,13)/t;6-,7+/m.0/s1 |
Clave InChI |
WACBNLRFVGEKFE-HLISZSCWSA-N |
SMILES isomérico |
C[C@@H]([C@H](C(=O)O)NC(=O)OC(C)(C)C)OC.C1CCC(CC1)NC2CCCCC2 |
SMILES canónico |
CC(C(C(=O)O)NC(=O)OC(C)(C)C)OC.C1CCC(CC1)NC2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



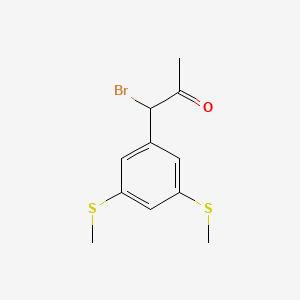
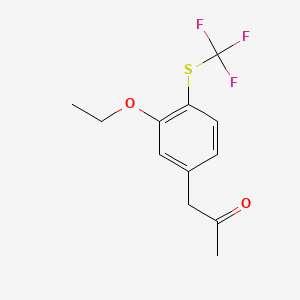
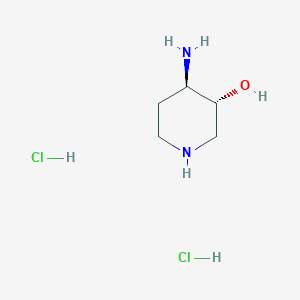


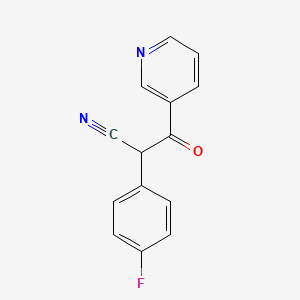

![(4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol](/img/structure/B14049582.png)
